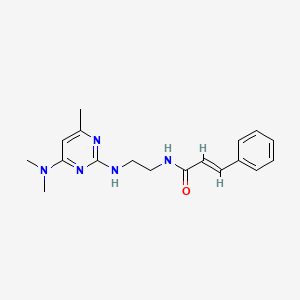
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a cinnamamide derivative with a pyrimidine ring and dimethylamino groups attached. Cinnamamides are a class of organic compounds known for their diverse biological activities . The presence of the pyrimidine ring and dimethylamino groups suggests that this compound might have interesting chemical and biological properties.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, cinnamamides, pyrimidines, and dimethylamino groups are all known to participate in various chemical reactions. For example, cinnamamides can undergo reactions typical of amides, such as hydrolysis, while pyrimidines can participate in nucleophilic substitution reactions .Scientific Research Applications
Antibacterial Applications
This compound has been studied for its potential use as an antibacterial agent. The structure allows for the formation of ion-associate complexes which can be crucial for understanding interactions between bioactive molecules and receptors . Such complexes have shown good activity against both Gram-positive bacteria and yeast, including Candida albicans .
Computational Chemistry
In the realm of computational chemistry, the electronic characteristics of this compound have been computed using density functional theory (DFT). This includes the analysis of HOMO and LUMO frontier molecular orbitals and molecular electrostatic potential maps, which are essential for predicting reactivity and interaction with other molecules .
Drug Design
The compound’s ability to form ion-associate complexes makes it a candidate for drug design, particularly in targeting specific bacterial strains. Its structural features can be modified to enhance its interaction with bacterial proteins, potentially leading to the development of new antibacterial drugs .
Green Chemistry
The synthesis of this compound through ion-associate reactions represents an application of green chemistry principles. This method minimizes the use of hazardous substances and operates at room temperature, reducing energy consumption and environmental impact .
Photophysical Properties
The UV absorption peak of the compound has been detected, indicating its potential use in studying photophysical properties. This could be relevant in the development of optical materials or in the field of photochemistry .
Mechanism of Action
properties
IUPAC Name |
(E)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-13-16(23(2)3)22-18(21-14)20-12-11-19-17(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,24)(H,20,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHUILZOONTVCN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)
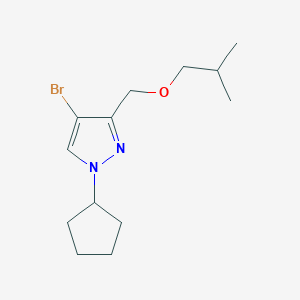


![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)

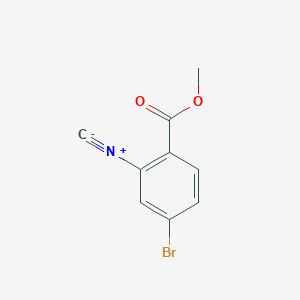
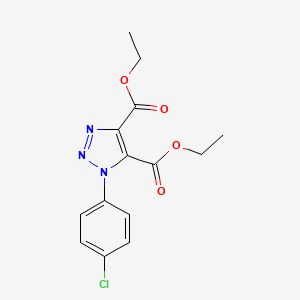
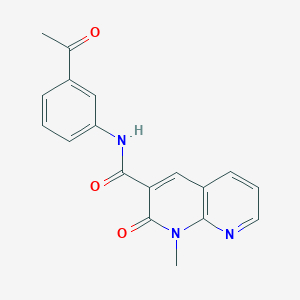
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)